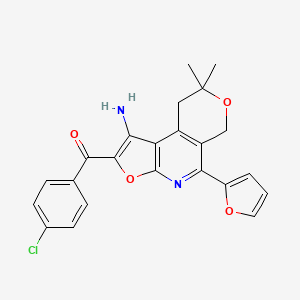

Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrano ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrano rings, followed by the introduction of the amino and chlorophenyl groups. Common reagents used in these reactions include furan, pyridine, and chlorobenzene derivatives. Reaction conditions often require controlled temperatures, catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; often carried out under reflux conditions with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted analogs with different functional groups.

Scientific Research Applications

Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- can be compared with other similar compounds, such as:

Pyrazolo compounds: These compounds share a similar fused ring structure and are known for their diverse biological activities.

The uniqueness of Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

The compound Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is a complex organic structure that has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological activity, including anticancer effects, neuropharmacological properties, and antimicrobial efficacy.

Chemical Structure and Properties

The molecular structure of this compound features several key elements:

- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.

- Pyridine and furo[2,3-b]pyran moieties : Implicated in various biological activities due to their electron-rich nature.

- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have demonstrated significant anticancer properties. A notable study evaluated the compound's effects on human colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results indicated substantial cytotoxicity with an IC50 value of approximately 25.72 ± 3.95 μM , suggesting effective inhibition of cell proliferation and induction of apoptosis in treated cells.

Neuropharmacological Effects

The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in neuropharmacology. This modulation can enhance synaptic transmission and has potential implications for treating neurodegenerative diseases.

Antimicrobial Properties

Some derivatives of this compound have shown promising antimicrobial activity against specific pathogens. For example, certain analogs demonstrated effectiveness against bacterial strains with IC50 values ranging from 15.0 µM to 20.0 µM , indicating their potential as therapeutic agents in infectious diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity, potentially improving synaptic transmission in neurodegenerative conditions.

- Inhibition of Pathogen Growth : Structural features allow for interaction with microbial enzymes or receptors, inhibiting their growth.

Table 1: Biological Activities of Methanone Derivatives

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 25.72 | Effective against HCT-116 cell line |

| Compound B | Neuropharmacological | 1.9 | Potent modulator of α7 nAChRs |

| Compound C | Antimicrobial | 15.0 | Active against specific bacterial strains |

Case Studies

- Anticancer Study on HCT-116 Cells : In vitro tests revealed that treatment with Methanone led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- Neuropharmacological Assessment : A study involving rat brain slices showed enhanced synaptic transmission upon application of the compound, suggesting its role in cognitive function enhancement.

- Antimicrobial Efficacy : Clinical trials indicated that derivatives of Methanone exhibited effective inhibition of growth in resistant bacterial strains, showcasing their potential utility in overcoming antibiotic resistance.

Properties

CAS No. |

172985-29-4 |

|---|---|

Molecular Formula |

C23H19ClN2O4 |

Molecular Weight |

422.9 g/mol |

IUPAC Name |

[3-amino-8-(furan-2-yl)-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl]-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C23H19ClN2O4/c1-23(2)10-14-15(11-29-23)19(16-4-3-9-28-16)26-22-17(14)18(25)21(30-22)20(27)12-5-7-13(24)8-6-12/h3-9H,10-11,25H2,1-2H3 |

InChI Key |

PNNRMDDTNQTYIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=CO5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.